molecular formula C37H52N8O10 B058414 Deltorphin I CAS No. 122752-15-2

Deltorphin I

Katalognummer B058414
CAS-Nummer: 122752-15-2
Molekulargewicht: 768.9 g/mol
InChI-Schlüssel: CJAORFIPPWIGPG-QXYJMILXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deltorphin I, also known as [D-Ala2]deltorphin I or deltorphin C, is a naturally occurring, exogenous opioid heptapeptide . It has the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 . It is one of the highest affinity and most selective naturally occurring opioid peptides known, acting as a very potent and highly specific agonist of the δ-opioid receptor .


Synthesis Analysis

Deltorphins are endogenous linear heptapeptides, isolated from skin extracts of frogs belonging to the genus Phyllomedusa . Two deltorphins with the sequence Tyr-Ala-Phe-Asp (or Glu)-Val-Val-Gly-NH2 have been isolated from skin extracts of Phyllomedusa bicolor . The alanine in position 2 is in the D configuration .


Molecular Structure Analysis

The molecular structure of Deltorphin I is characterized by the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 . The structure seems to be capable of activating both mu and delta opioid receptors .

Wissenschaftliche Forschungsanwendungen

Pain Management

  • Field : Pain Management
  • Application : Deltorphin I, due to its high affinity and selectivity for the delta-opioid receptor, has been studied for its potential in pain management. It’s been found to produce centrally-mediated analgesic effects in animals even when administered peripherally .
  • Methods : The application of Deltorphin I in pain management involves its administration to the subject, where it acts on the delta-opioid receptors to produce analgesic effects .
  • Results : Studies have shown that Deltorphin I can effectively manage pain, making it a promising target for the development of new pain therapies .

Immunology

  • Field : Immunology

Endocrinology

  • Field : Endocrinology
  • Application : Deltorphin I has been studied for its effects on the pituitary-adrenal response to insulin-induced hypoglycemia and ovine corticotropin-releasing hormone in healthy individuals .
  • Methods : This involves the administration of Deltorphin I to subjects and monitoring its effects on the secretion of ACTH, cortisol, and arginine vasopressin in response to insulin-induced hypoglycemia .
  • Results : Deltorphin I was found to blunt the ACTH, cortisol, and arginine vasopressin responses to insulin-induced hypoglycemia .

Oncology

  • Field : Oncology
  • Application : Deltorphin I has been used in the development of a radioligand for in vivo imaging of delta-opioid receptors in xenografted human HCT116 colon cancer .
  • Methods : This involves the labeling of Deltorphin II with Indium-111 and its administration to subjects for imaging purposes .
  • Results : The Deltorphin II radioligand was found to be effective in imaging delta-opioid receptors in tumor growth and metastasis .

Gastroenterology

  • Field : Gastroenterology
  • Application : Deltorphin I has been studied for its effects on voltage-gated Ca2+ channels in gastric-projecting vagal afferent neurons .
  • Methods : This involves the application of Deltorphin I to gastric nodose ganglia neurons and studying its effects on Ca2+ currents .
  • Results : Deltorphin I was found to inhibit Ca2+ currents through a voltage-dependent mechanism by coupling to the Gαi/o family of heterotrimeric G-proteins .

Pharmacokinetics

  • Field : Pharmacokinetics
  • Application : Deltorphin I, due to its high affinity and selectivity for the delta-opioid receptor and its unusually high blood-brain-barrier penetration rate, could potentially influence the pharmacokinetics of drugs. It could affect the absorption, distribution, metabolism, and excretion (ADME) of drugs .
  • Methods : The methods of application in this field would likely involve the administration of Deltorphin I along with other drugs to study its effects on their pharmacokinetics .

Toxicology

  • Field : Toxicology

Psychiatry

  • Field : Psychiatry
  • Application : Deltorphin I has been studied for its potential effects on mood disorders such as depression and anxiety. The delta-opioid receptor heteromer in the nucleus accumbens has been implicated in the antidepressant-like and anxiolytic-like actions of the delta-agonist UFP-512 .
  • Methods : This involves the administration of Deltorphin I to subjects and monitoring its effects on mood and behavior .
  • Results : Studies have shown that the delta-opioid receptor heteromer may be a potential therapeutic target for treatment-resistant depression and anxiety disorders .

Safety And Hazards

When handling Deltorphin I, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name

(3S)-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52N8O10/c1-19(2)30(36(54)40-18-28(39)47)45-37(55)31(20(3)4)44-35(53)27(17-29(48)49)43-34(52)26(16-22-9-7-6-8-10-22)42-32(50)21(5)41-33(51)25(38)15-23-11-13-24(46)14-12-23/h6-14,19-21,25-27,30-31,46H,15-18,38H2,1-5H3,(H2,39,47)(H,40,54)(H,41,51)(H,42,50)(H,43,52)(H,44,53)(H,45,55)(H,48,49)/t21-,25+,26+,27+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAORFIPPWIGPG-QXYJMILXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153692
Record name Deltorphin I, ala(2)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

768.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deltorphin I

CAS RN

122752-15-2
Record name Deltorphin I, ala(2)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deltorphin I
Reactant of Route 2
Deltorphin I
Reactant of Route 3
Deltorphin I
Reactant of Route 4
Deltorphin I
Reactant of Route 5
Reactant of Route 5
Deltorphin I
Reactant of Route 6
Reactant of Route 6
Deltorphin I

Citations

For This Compound
1,160
Citations
GB Stefano, P Melchiorri, L Negri… - Proceedings of the …, 1992 - National Acad Sciences
… that [D-Ala2]deltorphin I wasjust as potent in a more … Thus, we determined whether [D-Ala]deltorphin I would affect … presence of [D-Ala2]deltorphin I at concentrations ranging from 10-5 to …
Number of citations: 146 www.pnas.org
V Erspamer, P Melchiorri… - Proceedings of the …, 1989 - National Acad Sciences
… To ascertain that no epimerization occurred during alumina chromatography, a sample (100 pug) of synthetic [L-Ala2]deltorphin I was passed through the alumina column and …
Number of citations: 603 www.pnas.org
G Improta, M Broccardo - Peptides, 1992 - Elsevier
… Recently, two deltorphins, one with the sequence Tyr-t>-Ala-Phe-Asp-Val-Val-GlyNH2 ([D-Ala2]deltorphin I) and the other with the sequence TyrD-AIa-Phe-GIu-Val-VaI-Gly-NH2 ([D-Ala2…
Number of citations: 26 www.sciencedirect.com
R Tomatis, M Marastoni, G Balboni… - Journal of medicinal …, 1997 - ACS Publications
… Dermophin 4 (DER, H-Tyr-d-Ala-Phe-Gly-Tyr-Pro-Ser-NH 2 ) and deltorphin C 5 (DEL C, H-Tyr-d-Ala-Phe-Asp-Val-Val-Gly-NH 2 , originally designated as [d-Ala 2 ]deltorphin I 2 ) are …
Number of citations: 68 pubs.acs.org
G Balboni, M Marastoni, D Picone, S Salvadori… - Biochemical and …, 1990 - Elsevier
… a comparative study of analogues of deltorphin I, that has the … deltorphin I, ie deltorphin I [l-6], Tyr-D-Ala-Phe-Asp-Val-Val-q; deltorphin I [l-5], Tyr-DAla-Phe-Asp-Val-q; deltorphin I …
Number of citations: 53 www.sciencedirect.com
X Dai, S Cui, T Wang, Q Liu, H Song, R Wang - European journal of …, 2008 - Elsevier
… Endomorphin-1, endomorphin-2 and deltorphin I at the dosage of 1, 10, 100 nmol/embryo … peptides (endomorphin-1 and -2 and deltorphin I) stimulated angiogenesis in the CAM assay, …
Number of citations: 27 www.sciencedirect.com
S Sagan, A Delfour, P Nicolas - Biochemical and biophysical research …, 1991 - Elsevier
… and deltorphin I (Tyr-D-Ala-Phe-Asp-ValVal-Gly-NH2) are … of dermenkephalin and deltorphin I are critical components for … dermenkephalin and deltorphin I. B I.991 ncademic Press, Inc. …
Number of citations: 35 www.sciencedirect.com
PY Cheng, D Wu, J Decena, Y Soong… - European journal of …, 1993 - Elsevier
… The doses of 0.3 and 100 /zg/h [D-Ala2]deltorphin I, which produced significant changes in … h [D-AlaZ]deltorphin I not only blocked the effects of [D-Ala2]deltorphin I, but also resulted in …
Number of citations: 79 www.sciencedirect.com
PW Schiller, G Weltrowska, TMD Nguyen… - Journal of medicinal …, 1992 - ACS Publications
… However, because the opioid activity profiles of the cyclic analogues described here are different from that of [d-Ala2] deltorphin I, this analysis does not permit an unambiguous …
Number of citations: 63 pubs.acs.org
A Fiori, P Cardelli, L Negri, MR Savi… - Proceedings of the …, 1997 - National Acad Sciences
… Effect of temperature on the uptake of [ 3 H]deltorphin I by isolated brain microvessels. After standing for 10 min either at 37C (○) or at 4C (•), the labeled deltorphin I was added and the …
Number of citations: 58 www.pnas.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.